molecular formula C16H18N6O2 B2869257 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1797982-24-1

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2869257
CAS No.: 1797982-24-1
M. Wt: 326.36
InChI Key: WCKCHCBOGJFHEG-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule compound of interest in early-stage chemical biology and drug discovery research. The structure of this compound incorporates two heterocyclic systems known to be pharmacologically significant: a 2-methylpyrazolo[1,5-a]pyrimidine and a pyridazinone moiety. The pyrazolopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds investigated as inhibitors of various biological targets, such as protein kinases . The pyridazinone core is a key feature in other published research compounds, including those designed to inhibit protein-protein interactions by targeting binding motifs . The specific research applications and mechanism of action for this particular compound are not yet fully characterized in the available scientific literature. Its molecular framework suggests potential utility as a chemical probe for exploring enzyme or protein function. Researchers may find value in investigating its activity in cellular and biochemical assays to elucidate its biological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-12-8-14-18-9-13(10-21(14)20-12)4-2-6-17-15(23)11-22-16(24)5-3-7-19-22/h3,5,7-10H,2,4,6,11H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKCHCBOGJFHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and anti-inflammatory effects.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core fused with a pyridazine moiety, which contributes to its rigidity and planarity. Such structural attributes are known to influence the pharmacological properties of compounds significantly. The presence of multiple functional groups, including an acetamide and a pyridazine derivative, suggests potential interactions with various biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, potentially acting as an antagonist or agonist depending on the target.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF-70.37
Compound BA5490.73
Compound CHeLa0.95

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties without the ulcerogenic side effects commonly associated with traditional NSAIDs. These compounds can modulate inflammatory cytokines and inhibit pathways involved in inflammation .

Case Studies

A notable study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in vivo. Mice bearing S180 tumor homografts were treated with these compounds, leading to significant reductions in tumor size compared to control groups. The study emphasized the safety profile of these compounds, noting minimal toxicity at therapeutic doses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine Derivatives

The compound’s pyrazolo[1,5-a]pyrimidine core distinguishes it from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives reported by Chen et al. (2006). While both cores exhibit herbicidal and fungicidal activity, the triazolo derivatives demonstrate enhanced activity when chiral centers (e.g., α-methyl groups) are introduced . In contrast, the pyrazolo core in the target compound may offer improved metabolic stability due to reduced electrophilicity.

Pyridazinone vs. Acetylhydrazone Substituents

The pyridazinone moiety in the target compound replaces the acetylhydrazone groups found in triazolo-pyrimidine derivatives.

Bioactivity Profiles

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

Compound Class Core Structure Key Substituents Herbicidal Activity (EC₅₀, ppm) Fungicidal Activity (EC₅₀, ppm)
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Methyl, pyridazinone Not reported Not reported
Triazolo[1,5-a]pyrimidines Triazolo[1,5-a]pyrimidine Acetylhydrazone, α-methyl groups 10–50 (vs. Amaranthus) 20–60 (vs. Botrytis)
Patent Example 121 Pyrimidine Indazole, piperazine Not applicable Not applicable

Key Observations :

  • Triazolo derivatives exhibit broad-spectrum herbicidal activity, while the pyridazinone group in the target compound may favor fungicidal or kinase-targeted applications.

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